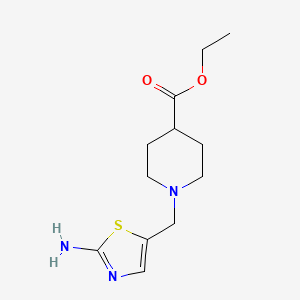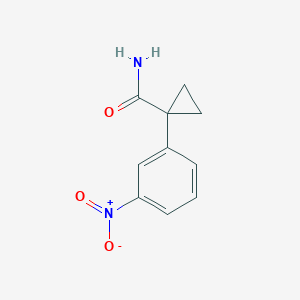![molecular formula C25H34N2O5S2 B8281008 2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid](/img/structure/B8281008.png)
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid is a complex organic compound with a molecular formula of C26H35NO5S2 and a molecular weight of 505.69 g/mol . This compound is known for its unique structure, which includes a benzothiadiazepine core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves multiple steps, typically starting with the preparation of the benzothiadiazepine core. This core is then functionalized with various substituents, including butyl, phenyl, methylthio, and carboxymethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and yield of the compound.
Analyse Des Réactions Chimiques
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Various substituents on the benzothiadiazepine core can be replaced with other functional groups through substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid can be compared with other benzothiadiazepine derivatives, such as:
Odevixibat: A similar compound with modifications that enhance its pharmaceutical properties.
Elobixibat: Another benzothiadiazepine derivative with different substituents, used for different therapeutic applications. The uniqueness of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H34N2O5S2 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C25H34N2O5S2/c1-4-6-13-25(14-7-5-2)18-27(19-11-9-8-10-12-19)20-15-22(33-3)21(32-17-24(28)29)16-23(20)34(30,31)26-25/h8-12,15-16,26H,4-7,13-14,17-18H2,1-3H3,(H,28,29) |
Clé InChI |
GSNNNWFXYCCSLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)O)SC)C3=CC=CC=C3)CCCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Cyano-4'-[[(3-ethoxycarbonylpiperidino)carbonyl]methyloxy]biphenyl](/img/structure/B8280935.png)


![1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone](/img/structure/B8280947.png)




![2-Butyl-3-(4-iodobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B8280999.png)





